molecular formula C79H105N21O13S B013178 [D-Trp7,9,10]-Substance P CAS No. 89430-38-6

[D-Trp7,9,10]-Substance P

Cat. No. B013178
CAS RN: 89430-38-6
M. Wt: 1588.9 g/mol
InChI Key: ZDXXOQXJCDHSRG-GGDSLUOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of [D-Trp7,9,10]-Substance P and related analogues typically employs solid-phase peptide synthesis techniques. For instance, the preparation of analogues containing D-Trp in positions 7, 9, and 10 utilizes hydroxymethyl resin, with the amino acid residues being replaced by D-Trp, D-Phe, D-Val, or D-Pro to study their agonist or antagonist activities (Dutta et al., 1986). Another approach involves the synthesis of 11C-labelled [D-Trp7,9]-Substance P for imaging studies, showcasing the versatility of synthetic strategies for functionalizing Substance P (Franzén et al., 1988).

Molecular Structure Analysis

The conformational analysis of Substance P analogues, including those with D-Trp substitutions, is crucial for understanding their interaction with receptors. Studies employing techniques such as Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Molecular Dynamics (MD) simulations have revealed that the presence of D-Trp can induce specific structural motifs conducive to receptor binding. For example, [D-Arg1, D-Trp7,9, Leu11]-SP and related peptides exhibit a high dependence on solvent for their structure, adopting beta-turns in polar solvents and helices in hydrophobic environments, which correlates with their receptor binding potency (Prabhu et al., 2005).

Chemical Reactions and Properties

The chemical properties of [D-Trp7,9,10]-Substance P, including its stability, reactivity, and interactions with biological molecules, are influenced by the incorporation of D-Trp residues. Studies on the metabolism and degradation of Substance P analogues provide insights into their stability and potential in vivo applications. For instance, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P exhibits specific in vivo metabolism, highlighting the importance of understanding the chemical properties of these peptides for therapeutic applications (Jones et al., 1997).

Physical Properties Analysis

The physical properties of [D-Trp7,9,10]-Substance P, such as solubility, stability, and aggregation behavior, are essential for its biological activity and therapeutic potential. The solubility and stability of these peptides in various solvents and under different conditions can significantly affect their bioavailability and efficacy. Research on the surface activity and molecular shapes of Substance P and its antagonists, including those with D-Trp substitutions, demonstrates the impact of peptide conformation on biological activity (Seelig, 1990).

Scientific Research Applications

  • Neuropharmacological Applications : [D-Trp7,9,10]-Substance P acts as a substance P antagonist with activity in the central nervous system (CNS). It attenuates drug-induced increases in motor activity, suggesting its potential in regulating CNS functions (Elliott & Iversen, 1987). Additionally, it has been shown to elevate thermal and mechanical nociceptive thresholds but may cause significant motor function impairments (Roudriguez, Salt, Cahusac, & Hill, 1983).

  • Cancer Research : In cancer research, [D-Trp7,9,10]-Substance P and its derivatives, like [d-Arg1,d-Phe5,d-Trp7,9,Leu11]substance P, have shown promise. They induce apoptosis in lung cancer cell lines and are considered potential therapeutic compounds for treating small cell lung cancer (Reeve & Bleehen, 1994); (Jarpe et al., 1998). These compounds may be targeted to primary lung tumors and have exhibited in vitro activity against various human cancer cell lines (Jones et al., 1997).

  • Neurotransmission and Analgesia : [D-Trp7,9,10]-Substance P is implicated in neurotransmission, particularly in sensory and motor functions. It is a neurotransmitter for primary nociceptor afferents and might have a role in motor control (Piercey et al., 1981). Additionally, its analogues like [D-Pro2,D-Trp7,9]-SP are antagonists of substance P and can cause analgesia by inhibiting substance P at receptors (Lembeck, Folkers, & Donnerer, 1981).

  • Immunological Responses : Substance P, including its analogues, can stimulate the proliferation of human T lymphocytes in vitro, suggesting a unique mechanism for regulating immunological responses by peripheral nerve-derived factors (Payan, Brewster, & Goetzl, 1983).

Safety And Hazards

  • Environmental Impact : Minimal environmental impact due to low quantities used in research .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H105N21O13S/c1-114-37-32-56(68(84)103)91-72(107)61(39-46-42-88-53-22-8-5-18-49(46)53)98-74(109)63(41-48-44-90-55-24-10-7-20-51(48)55)97-71(106)60(38-45-16-3-2-4-17-45)95-73(108)62(40-47-43-89-54-23-9-6-19-50(47)54)96-70(105)57(28-30-66(82)101)92-69(104)58(29-31-67(83)102)93-75(110)65-27-15-36-100(65)78(113)59(25-11-12-33-80)94-76(111)64-26-14-35-99(64)77(112)52(81)21-13-34-87-79(85)86/h2-10,16-20,22-24,42-44,52,56-65,88-90H,11-15,21,25-41,80-81H2,1H3,(H2,82,101)(H2,83,102)(H2,84,103)(H,91,107)(H,92,104)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,106)(H,98,109)(H4,85,86,87)/t52-,56-,57-,58-,59-,60-,61+,62+,63+,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXXOQXJCDHSRG-GGDSLUOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C9CCCN9C(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H105N21O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[D-Trp7,9,10]-Substance P

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[D-Trp7,9,10]-Substance P
Reactant of Route 2
[D-Trp7,9,10]-Substance P
Reactant of Route 3
[D-Trp7,9,10]-Substance P
Reactant of Route 4
[D-Trp7,9,10]-Substance P
Reactant of Route 5
[D-Trp7,9,10]-Substance P
Reactant of Route 6
[D-Trp7,9,10]-Substance P

Citations

For This Compound
29
Citations
A Chahdi, M Mousli, Y Landry - European journal of pharmacology, 1998 - Elsevier
[p-Glu 5 , d-Trp 7,9,10 ]substance P-(5–11) inhibited mastoparan-stimulated GTPase activity in homogenized rat peritoneal mast cells and decreased histamine secretion induced by …
Number of citations: 35 www.sciencedirect.com
SJ Bailey, IT Lippe, P Holzer - Naunyn-Schmiedeberg's archives of …, 1987 - europepmc.org
The effect of the tachykinin antagonist,[D-Pro4, D-Trp7, 9, 10] substance P-(4-11), on inositol phosphate accumulation produced by tachykinins and by histamine in strips of longitudinal …
Number of citations: 14 europepmc.org
T Von Schrenck, LH Wang, DH Coy… - American Journal …, 1990 - journals.physiology.org
To determine whether newly described bombesin (BN) receptor antagonists distinguish subtypes of BN receptors, we investigated their abilities to interact with BN receptors on …
Number of citations: 133 journals.physiology.org
N Tudoric, RL Coon, NM Flynn… - International archives of …, 1993 - karger.com
To determine whether tachykinins participate in antigen-induced constriction of tracheal smooth muscle, we examined the effects of a neutral endopeptidase inhibitor, phosphoramidon, …
Number of citations: 5 karger.com
X Ferry, Y Landry - European journal of pharmacology, 2002 - Elsevier
We examined agmatine and imidazoline derivatives as putative ligands of trimeric G protein in rat peritoneal mast cells. Agmatine induced a concentration-dependent and pertussis toxin…
Number of citations: 12 www.sciencedirect.com
KW Lee, K Kim, HC Kim, SY Lee, CG Jang - Behavioural Brain Research, 2018 - Elsevier
Gα q/11 protein transduces signals from neurotransmitter receptors and has been implicated in several functions of the central nervous system. In this study, the role of Gα q/11 protein …
Number of citations: 4 www.sciencedirect.com
SI Hirano, N Agata, Y Hara, H Iguchi… - Journal of pharmacy …, 1991 - Wiley Online Library
The mechanism of relaxation produced by pirarubicin [(2″R)‐4′‐O‐tetrahydropyranyladriamycin, THP] has been studied in rat isolated aorta. THP (1·5 × 10 −6 –4·5 × 10 −5 m) …
Number of citations: 14 onlinelibrary.wiley.com
H Ogasawara, M Furuno, K Edamura… - Journal of leukocyte …, 2019 - academic.oup.com
Human MCs are primary effectors implicated in immune surveillance and defense by secreting histamine and various inflammatory mediators, a mechanism termed as degranulation. …
Number of citations: 49 academic.oup.com
K Kim, YJ Kim, JY Seo, YH Ko… - Proceedings for Annual …, 2018 - jstage.jst.go.jp
Gq/11 protein transduces signals from neurotransmitter receptors and has been implicated in several functions of the central nervous system. In this study, the role of Gq/11 protein in …
Number of citations: 2 www.jstage.jst.go.jp
LH Wang, JF Battey, E Wada, JT Lin… - Biochemical …, 1992 - portlandpress.com
Recent cloning studies confirm the presence of two subtypes of bombesin (Bn) receptors. In contrast to the gastrin-releasing peptide (GRP)-preferring subtype, which has been widely …
Number of citations: 72 portlandpress.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.